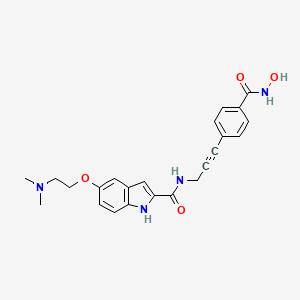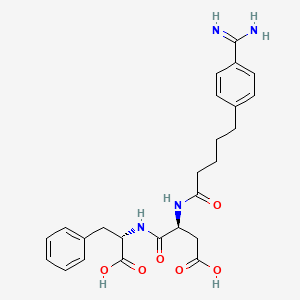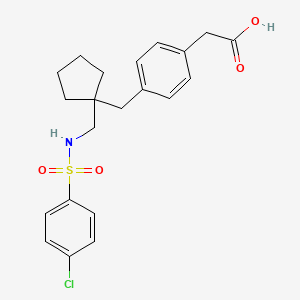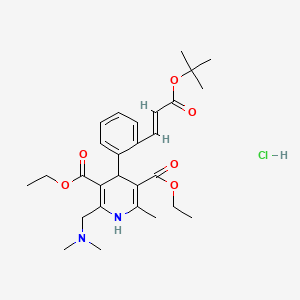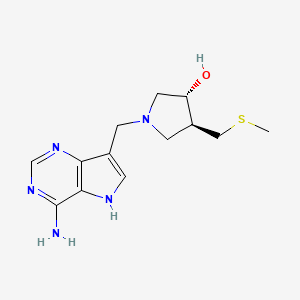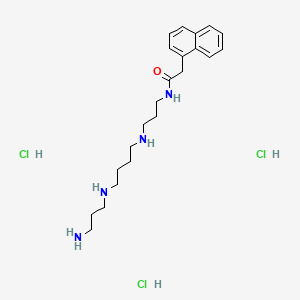
NASPM trihydrochlorure
Vue d'ensemble
Description
NASPM trihydrochloride, also known as 1-Naphthylacetyl spermine trihydrochloride, is a synthetic analogue of Joro spider toxin. It is primarily known for its role as an antagonist of calcium-permeable AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. This compound selectively suppresses the inwardly rectifying and calcium-permeable AMPA receptors expressed in type II neurons .
Applications De Recherche Scientifique
NASPM trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the properties and functions of calcium-permeable AMPA receptors.
Biology: Researchers use it to investigate the role of AMPA receptors in neuronal signaling and plasticity.
Medicine: NASPM trihydrochloride is employed in studies related to neurodegenerative diseases and conditions involving excitotoxicity.
Industry: It is used in the development of neuroprotective agents and in the screening of compounds targeting AMPA receptors
Mécanisme D'action
Target of Action
NASPM trihydrochloride is a selective antagonist of Ca²⁺-permeable α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors . AMPA receptors are glutamate-gated ion channels that play central roles in the mammalian brain, mediating fast excitatory synaptic transmission and underlying several forms of synaptic plasticity .
Mode of Action
NASPM trihydrochloride selectively suppresses the inwardly rectifying and Ca²⁺-permeable AMPA receptors expressed in type II neurons . It blocks AMPA receptors lacking the GluA2 subunit . The blocking effect of NASPM on the Ca²⁺-permeable AMPA receptors is use and voltage-dependent .
Biochemical Pathways
NASPM trihydrochloride’s action on AMPA receptors affects the glutamatergic synaptic transmission, which is a critical component of synaptic plasticity . Synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), is thought to underlie learning and memory.
Pharmacokinetics
It is known to be soluble in water , which could influence its bioavailability and distribution.
Result of Action
NASPM trihydrochloride’s antagonistic action on Ca²⁺-permeable AMPA receptors can lead to changes in neuronal excitability and synaptic transmission . It has been shown to protect hippocampal neurons against global ischemia-induced cell death .
Analyse Biochimique
Biochemical Properties
NASPM trihydrochloride selectively suppresses inwardly rectifying and calcium-permeable AMPA receptors expressed in type II neurons. It has no effect on AMPA receptors in type I neurons . The compound interacts with AMPA receptors lacking the GluA2 subunit, blocking these receptors with an IC50 value of 0.33 µM . This blocking effect is both use- and voltage-dependent . By inhibiting these receptors, NASPM trihydrochloride can modulate synaptic transmission and plasticity, which are essential for various neural processes .
Cellular Effects
NASPM trihydrochloride has significant effects on various types of cells, particularly neurons. It selectively inhibits calcium-permeable AMPA receptors in type II neurons, leading to a reduction in excitatory post-synaptic currents . This inhibition can protect hippocampal neurons against global ischemia-induced cell death . Additionally, NASPM trihydrochloride influences cell signaling pathways by blocking calcium influx through AMPA receptors, which can affect downstream signaling cascades and gene expression .
Molecular Mechanism
At the molecular level, NASPM trihydrochloride exerts its effects by binding to calcium-permeable AMPA receptors and blocking their activity . This binding prevents the influx of calcium ions, which is crucial for various cellular processes, including synaptic plasticity and neurotransmitter release . The inhibition of these receptors by NASPM trihydrochloride is both use- and voltage-dependent, meaning that the blocking effect is more pronounced at higher levels of receptor activity and at specific membrane potentials .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NASPM trihydrochloride can change over time. The compound is stable when stored at 4°C and away from moisture . In solution, it remains stable for up to six months at -80°C and for one month at -20°C . Over time, the blocking effect of NASPM trihydrochloride on calcium-permeable AMPA receptors can lead to long-term changes in synaptic strength and plasticity
Dosage Effects in Animal Models
The effects of NASPM trihydrochloride vary with different dosages in animal models. In studies involving rats, NASPM trihydrochloride dose-dependently improved kindled seizures and shortened the afterdischarge duration . At higher doses, the compound can exhibit toxic or adverse effects, although specific details on these effects are limited . The threshold effects observed in these studies suggest that careful dosage control is necessary to achieve the desired therapeutic outcomes without causing harm.
Metabolic Pathways
NASPM trihydrochloride is involved in metabolic pathways related to calcium-permeable AMPA receptors . By blocking these receptors, the compound can influence metabolic flux and metabolite levels within neurons
Transport and Distribution
Within cells and tissues, NASPM trihydrochloride is transported and distributed primarily to neurons expressing calcium-permeable AMPA receptors . The compound interacts with these receptors, leading to its localization at synaptic sites where it can exert its blocking effects . The transporters or binding proteins involved in the distribution of NASPM trihydrochloride are not well-characterized, and additional studies are required to understand these mechanisms fully.
Subcellular Localization
NASPM trihydrochloride is localized primarily at the synaptic sites of neurons expressing calcium-permeable AMPA receptors . This subcellular localization is crucial for its activity, as it allows the compound to effectively block these receptors and modulate synaptic transmission
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NASPM trihydrochloride involves the acetylation of spermine with 1-naphthylacetyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods: Industrial production of NASPM trihydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is often subjected to quality control measures such as high-performance liquid chromatography (HPLC) to confirm its purity and identity .
Analyse Des Réactions Chimiques
Types of Reactions: NASPM trihydrochloride primarily undergoes substitution reactions due to the presence of reactive amine groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include acyl chlorides and anhydrides, with reactions typically occurring in organic solvents under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, acetylation of NASPM trihydrochloride with acyl chlorides results in the formation of N-acyl derivatives .
Comparaison Avec Des Composés Similaires
Joro Spider Toxin: The natural analogue of NASPM trihydrochloride, known for its similar antagonistic effects on calcium-permeable AMPA receptors.
NBQX: Another AMPA receptor antagonist, but it does not selectively target calcium-permeable receptors.
CNQX: Similar to NBQX, it is a broad-spectrum AMPA receptor antagonist.
Uniqueness: NASPM trihydrochloride is unique in its selective antagonism of calcium-permeable AMPA receptors, making it a valuable tool for studying these specific receptor subtypes. Its synthetic nature also allows for modifications to enhance its selectivity and potency .
Propriétés
IUPAC Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O.3ClH/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20;;;/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEOJAUJWOPWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



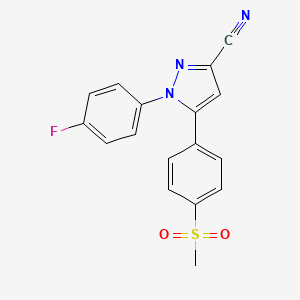

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B1663487.png)

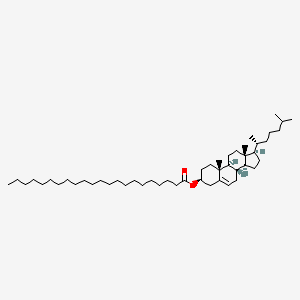


![8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B1663498.png)
